Unii-blm5wgp750

Description

UNII-BLM5WGP750 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key properties include:

- LogP (XLOGP3): 2.15, indicating moderate lipophilicity.

- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous media.

- Synthetic Accessibility Score: 2.07 (scale 1–5, lower = easier to synthesize), reflecting a straightforward preparation using Pd-catalyzed cross-coupling reactions in tetrahydrofuran (THF)/water at 75°C .

Properties

CAS No. |

182082-01-5 |

|---|---|

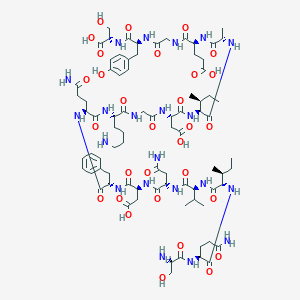

Molecular Formula |

C81H123N21O30 |

Molecular Weight |

1871.0 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C81H123N21O30/c1-8-39(5)65(79(129)89-41(7)67(117)92-47(24-27-61(111)112)70(120)88-34-59(109)90-50(30-43-18-20-44(105)21-19-43)73(123)99-55(37-104)81(131)132)102-77(127)53(32-62(113)114)91-60(110)35-87-69(119)46(17-13-14-28-82)94-71(121)48(22-25-56(84)106)95-74(124)51(29-42-15-11-10-12-16-42)96-76(126)54(33-63(115)116)97-75(125)52(31-58(86)108)98-78(128)64(38(3)4)100-80(130)66(40(6)9-2)101-72(122)49(23-26-57(85)107)93-68(118)45(83)36-103/h10-12,15-16,18-21,38-41,45-55,64-66,103-105H,8-9,13-14,17,22-37,82-83H2,1-7H3,(H2,84,106)(H2,85,107)(H2,86,108)(H,87,119)(H,88,120)(H,89,129)(H,90,109)(H,91,110)(H,92,117)(H,93,118)(H,94,121)(H,95,124)(H,96,126)(H,97,125)(H,98,128)(H,99,123)(H,100,130)(H,101,122)(H,102,127)(H,111,112)(H,113,114)(H,115,116)(H,131,132)/t39-,40-,41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-,66-/m0/s1 |

InChI Key |

JIHUMPCYPNHMAS-DVRCXXCLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

The preparation of Unii-blm5wgp750 involves recombinant DNA technology. The gene encoding the protein is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .

Chemical Reactions Analysis

Unii-blm5wgp750, being a protein, undergoes various biochemical reactions rather than traditional chemical reactions. These include:

Oxidation: The protein can undergo oxidation, particularly at methionine and cysteine residues, which can affect its stability and function.

Reduction: Disulfide bonds within the protein can be reduced to free thiol groups, altering its tertiary structure.

Substitution: Amino acid residues within the protein can be substituted through site-directed mutagenesis to study the effects on its function.

Scientific Research Applications

Unii-blm5wgp750 has several scientific research applications:

Chemistry: It is used as a model protein to study protein folding, stability, and interactions.

Biology: It serves as a tool to investigate T-cell responses and immune system functioning.

Medicine: It is utilized in vaccine development, particularly in designing vaccines that elicit strong T-cell responses.

Industry: The protein is used in the production of diagnostic kits and as a standard in various assays.

Mechanism of Action

The mechanism of action of Unii-blm5wgp750 involves its recognition by T-cells. The protein is processed by antigen-presenting cells and presented on the cell surface in conjunction with major histocompatibility complex molecules. This complex is recognized by T-cell receptors, leading to T-cell activation and an immune response. The molecular targets include T-cell receptors and major histocompatibility complex molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP (XLOGP3) | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Br, Cl, B(OH)₂ |

| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Br, Cl, B(OH)₂ |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 269.72 | 2.84 | 0.18 | Br, 2×Cl, B(OH)₂ |

| (4-Bromo-2-fluorophenyl)boronic acid | C₆H₅BBrFO₂ | 218.82 | 1.92 | 0.35 | Br, F, B(OH)₂ |

Key Differences:

Halogen Substitution Patterns:

- This compound and (3-Bromo-5-chlorophenyl)boronic acid are identical in formula and weight, suggesting they may be the same compound.

- (6-Bromo-2,3-dichlorophenyl)boronic acid has an additional chlorine atom, increasing molecular weight (269.72 vs. 235.27) and lipophilicity (LogP 2.84 vs. 2.15), which reduces solubility (0.18 vs. 0.24 mg/mL) .

- Fluorine substitution in (4-Bromo-2-fluorophenyl)boronic acid lowers molecular weight (218.82) and LogP (1.92), enhancing solubility (0.35 mg/mL).

Synthetic Methods: this compound is synthesized using Pd(II) catalysts (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride) under mild conditions (75°C, 1.3 hours) . Compounds with multiple halogens (e.g., dichloro derivatives) may require harsher conditions or alternative catalysts to avoid steric hindrance during coupling reactions.

Pharmacological Profiles:

- This compound shows high BBB permeability, while analogs with higher LogP (e.g., dichloro derivatives) may exhibit improved membrane penetration but reduced aqueous solubility, limiting bioavailability.

- Fluorinated analogs (e.g., 4-Bromo-2-fluorophenylboronic acid) could display enhanced metabolic stability due to fluorine’s electronegativity, a common strategy in medicinal chemistry .

Research Implications

- Drug Development: this compound’s balance of solubility and BBB permeability makes it a candidate for CNS drug precursors. However, analogs with fluorine substitutions offer tunable pharmacokinetics for peripheral targets.

- Material Science: Boronic acids are critical in Suzuki-Miyaura cross-coupling reactions. The dichloro derivative’s steric bulk could hinder reactivity in certain substrates, whereas this compound’s simpler structure ensures broader applicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.